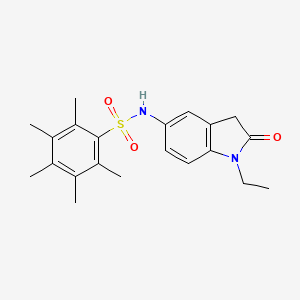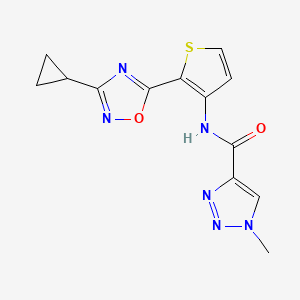![molecular formula C11H17NO3 B2394818 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2224139-03-9](/img/structure/B2394818.png)
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one, also known as NVP-BEZ235, is a potent dual inhibitor of PI3K and mTOR. It has been extensively studied for its potential in cancer therapy due to its ability to target two important signaling pathways involved in cell growth and survival.
Wirkmechanismus
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one works by inhibiting two important signaling pathways involved in cell growth and survival: PI3K and mTOR. PI3K is a kinase that activates a signaling pathway involved in cell growth, survival, and metabolism. mTOR is a kinase that regulates protein synthesis and cell growth. By inhibiting both of these pathways, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one can affect glucose metabolism and insulin signaling, which may have implications for its potential use in treating diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its potency and specificity for PI3K and mTOR. This makes it a valuable tool for studying these signaling pathways in cancer cells. However, one limitation of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one is its solubility, which can make it difficult to administer in vivo. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have off-target effects, which can complicate its interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one. One area of interest is its potential use in combination with other cancer therapies, such as immunotherapy. Another area of interest is its potential use in treating other diseases, such as neurodegenerative disorders. Finally, further research is needed to better understand the off-target effects of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one and how they may affect its use in lab experiments and clinical settings.
Synthesemethoden
The synthesis of 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one involves several steps, including the reaction of 2-amino-6-chloro-benzonitrile with 2-bromo-1-(4-morpholinyl)ethanone to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)benzonitrile. This compound is then reacted with 2-chloro-4,5-difluorobenzonitrile to produce 2-amino-6-(2-bromo-1-(4-morpholinyl)ethyl)-4,5-difluorobenzonitrile. Finally, the compound is subjected to a Suzuki coupling reaction with 4-(4-methyl-2,6-dioxo-1-piperidinyl)-2-butyn-1-ol to produce 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. In addition, 1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. It has also been studied for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[3-(oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-11(13)12-5-7-14-8-9(12)10-4-3-6-15-10/h2,9-10H,1,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVDNDTVMZWQPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOCC1C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
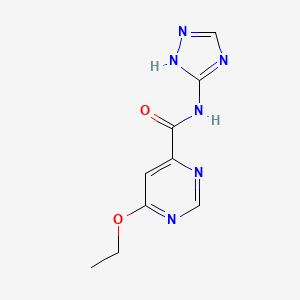

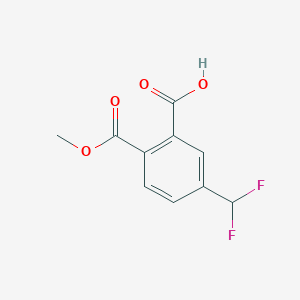
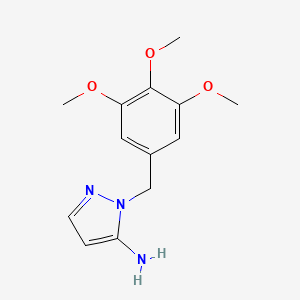
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2394747.png)
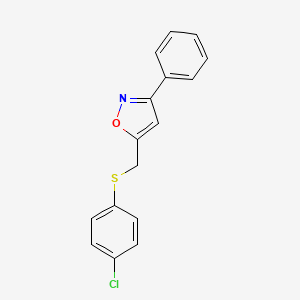
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
